molecular formula C7H12O B2976244 3-Cyclobutylpropanal CAS No. 18543-43-6

3-Cyclobutylpropanal

Cat. No.: B2976244
CAS No.: 18543-43-6
M. Wt: 112.172
InChI Key: OECCKISSVGVIIQ-UHFFFAOYSA-N
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Description

3-Cyclobutylpropanal is an organic compound with the molecular formula C7H12O It consists of a cyclobutyl group attached to a propanal chain

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclobutylpropanal has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Cyclobutylpropanal exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological activity. The cyclobutyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Uniqueness: 3-Cyclobutylpropanal is unique due to the presence of the cyclobutyl group, which introduces significant ring strain and influences the compound’s reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific properties.

Properties

IUPAC Name

3-cyclobutylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-6-2-5-7-3-1-4-7/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECCKISSVGVIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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